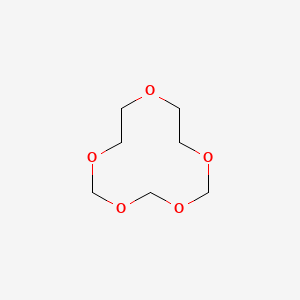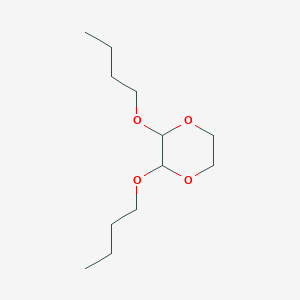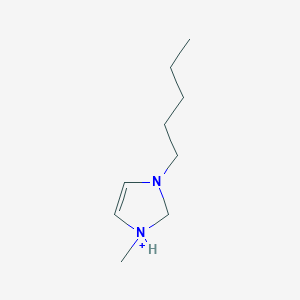
1,3,5,7,10-Pentaoxacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,10-Pentaoxacyclododecane is a cyclic ether with a twelve-membered ring structure containing five oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5,7,10-Pentaoxacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear polyethers under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure the formation of the desired cyclic ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7,10-Pentaoxacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding polyethers with higher oxidation states.
Reduction: Reduction reactions can convert the cyclic ether into linear polyethers or other reduced forms.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclic ethers, linear polyethers, and oxidized derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,10-Pentaoxacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, solvents, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5,7,10-Pentaoxacyclododecane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The compound can form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications as a drug delivery agent and in the synthesis of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclodecapentaene: Another cyclic compound with a similar ring structure but different chemical properties.
Cyclooctane: A smaller cyclic ether with eight carbon atoms and no oxygen atoms.
Crown Ethers: A class of cyclic ethers with varying ring sizes and oxygen atom counts, used for their ability to complex with metal ions.
Uniqueness
1,3,5,7,10-Pentaoxacyclododecane is unique due to its specific ring size and the presence of five oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various molecules makes it valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
85482-63-9 |
|---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
1,3,5,7,10-pentaoxacyclododecane |
InChI |
InChI=1S/C7H14O5/c1-3-9-5-11-7-12-6-10-4-2-8-1/h1-7H2 |
InChI-Schlüssel |
UHWQXUPPGOXGPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCOCOCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)


